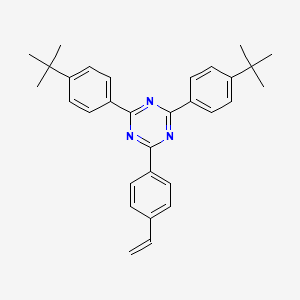![molecular formula C11H15NO3 B14223234 2-Propanone, 1-[(3,5-dimethoxyphenyl)amino]- CAS No. 827024-98-6](/img/structure/B14223234.png)
2-Propanone, 1-[(3,5-dimethoxyphenyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanone, 1-[(3,5-dimethoxyphenyl)amino]- is an organic compound with the molecular formula C11H15NO3 It is a derivative of acetone and features a 3,5-dimethoxyphenyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-[(3,5-dimethoxyphenyl)amino]- typically involves the reaction of 3,5-dimethoxyaniline with acetone under acidic or basic conditions. One common method is to use hydrochloric acid as a catalyst to facilitate the condensation reaction between the amine and the ketone. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are mixed and passed through a reactor under controlled conditions. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanone, 1-[(3,5-dimethoxyphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Propanone, 1-[(3,5-dimethoxyphenyl)amino]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Propanone, 1-[(3,5-dimethoxyphenyl)amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The presence of the 3,5-dimethoxyphenyl group can enhance its binding affinity to certain targets, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-hydroxy-3,5-dimethoxyphenyl)-2-propanone: This compound has similar structural features but differs in its functional groups.
3,4-Dimethoxyphenylacetone: Another related compound with a different substitution pattern on the aromatic ring.
1,3-Diphenyl-2-propanone: A structurally related compound with different substituents on the aromatic ring.
Uniqueness
2-Propanone, 1-[(3,5-dimethoxyphenyl)amino]- is unique due to the presence of the amino group attached to the 3,5-dimethoxyphenyl ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
827024-98-6 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
1-(3,5-dimethoxyanilino)propan-2-one |
InChI |
InChI=1S/C11H15NO3/c1-8(13)7-12-9-4-10(14-2)6-11(5-9)15-3/h4-6,12H,7H2,1-3H3 |
Clave InChI |
TXJNONZKHWBASZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CNC1=CC(=CC(=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


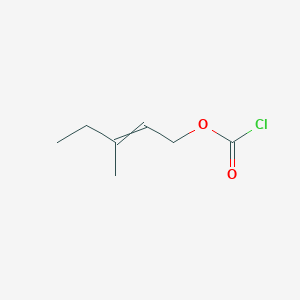
![3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide](/img/structure/B14223165.png)
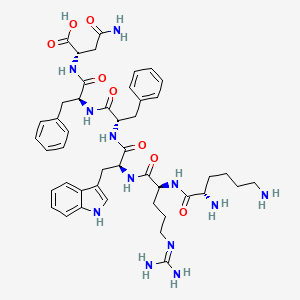
![9-(6-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}hexyl)-9H-carbazole](/img/structure/B14223186.png)
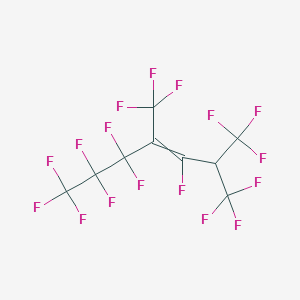
![(4R)-4-ethyl-4-[2-(3-methylthiophen-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B14223191.png)
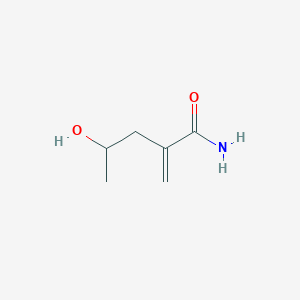

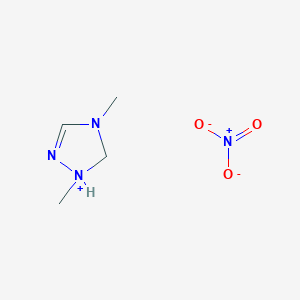
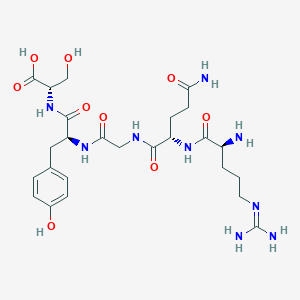
![Methyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzoate](/img/structure/B14223225.png)
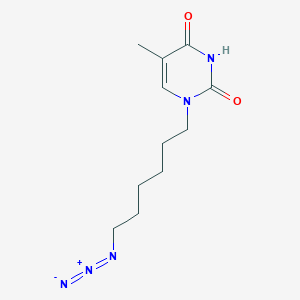
![1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]-](/img/structure/B14223227.png)
